Suzuki-Miyaura Coupling: 5-Cyclopropyl vs. Other Regioisomers
In a direct comparison of Suzuki-Miyaura cross-coupling conditions for synthesizing cyclopropylthiophene carbaldehydes, 5-cyclopropylthiophene-2-carbaldehyde was isolated in a 95% yield using a Pd(OAc)₂/cataCXium A system. Under their respective conditions, the 3- and 4-cyclopropylthiophene carbaldehyde regioisomers gave drastically lower yields of just 21% and 15%, respectively, while the parent 3-cyclopropylthiophene reached only a 28% yield [1]. This >5-fold yield advantage makes the 5-substituted regioisomer the most synthetically accessible member of this compound class.
| Evidence Dimension | Isolated Product Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 95% yield [1] |
| Comparator Or Baseline | 3-cyclopropylthiophene (28%), 3-cyclopropylthiophene carbaldehyde (21%), 4-cyclopropylthiophene carbaldehyde (15%) [1] |
| Quantified Difference | >5-fold yield advantage (95% vs. 15-28%) |
| Conditions | Target: c-PrB(OH)₂, Pd(OAc)₂ (6 mol%), cataCXium A (10 mol%), Cs₂CO₃, PhMe/H₂O, 100 °C, 16 h. Comparators: varying conditions optimized for each substrate; see Scheme 2 in the reference [1]. |
Why This Matters
For procurement, this means the 5-cyclopropyl regioisomer is the most reliably synthesized in high yield on scale, a critical factor for ensuring consistent supply and lower cost-per-gram in multi-step research syntheses.
- [1] Paškevičius, T.; Sadzevičiene, R.; Ludavičius, R.; Jurgelėnas, A.; Labanauskas, L. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. *Molecules* **2023**, *28*, 3770. DOI: 10.3390/molecules28093770 View Source
